2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide
Description
2-(1H-Indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a structurally complex molecule featuring an indole ring linked via an acetamide group to a pyridazinone moiety. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive natural products and pharmaceuticals, such as serotonin and tryptophan analogs . The pyridazinone ring, a six-membered heterocycle with two nitrogen atoms and a ketone group, is known to enhance binding affinity to enzymatic targets, particularly in neurology and oncology .
Properties
IUPAC Name |
2-indol-1-yl-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-15(17-9-11-20-16(22)6-3-8-18-20)12-19-10-7-13-4-1-2-5-14(13)19/h1-8,10H,9,11-12H2,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJMDDMZWAXZSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCCN3C(=O)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide, a compound with the molecular formula and a molecular weight of 296.33 g/mol, has garnered attention in recent pharmacological studies due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole and pyridazine moieties. The precise synthetic pathway is crucial for obtaining compounds with desired biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.
Anticancer Activity
Research indicates that compounds related to indole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that related indole derivatives showed activity against human cancer cell lines, including colon and lung cancers. These compounds were tested using the MTT assay to evaluate cytotoxicity against several tumor cell lines such as HT29 (colon carcinoma), PC3 (prostate carcinoma), and H460M (lung carcinoma) .
| Cell Line | Compound Tested | IC50 (µM) | Activity |
|---|---|---|---|
| HT29 | This compound | TBD | Cytotoxic |
| PC3 | This compound | TBD | Cytotoxic |
| H460M | This compound | TBD | Cytotoxic |
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise in reducing inflammation. Studies have reported that indole derivatives can inhibit pro-inflammatory cytokines and pathways involved in inflammation, suggesting a mechanism through which this compound may exert its effects .
Case Studies
A notable case study involved testing the compound's efficacy in an animal model of induced inflammation. The results indicated a significant reduction in paw edema in rats treated with the compound compared to controls, further supporting its anti-inflammatory potential .
Structure-Activity Relationship (SAR)
The structure-activity relationship of indole derivatives suggests that modifications on the indole and pyridazine rings can enhance biological activity. Research indicates that specific substitutions can improve potency and selectivity against cancer cells while minimizing toxicity to normal cells .
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structurally related compounds and their distinguishing features:
Functional and Pharmacological Insights
- Pyridazinone Derivatives: Compound 3 () and the target compound share a pyridazinone core, but the former’s phenyl substitution and phenethyl chain may enhance acetylcholinesterase inhibition compared to the target’s simpler ethyl linkage. Halogenation (e.g., Cl/F in Compound 23, ) can increase metabolic stability and target affinity .
- Heterocyclic Variations: Replacing pyridazinone with oxadiazole () or quinazoline (Compound 9, ) alters electronic properties and solubility, impacting drug-likeness. For instance, oxadiazole’s sulfanyl group may improve membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
